The primary source of macadamia oil is the seeds of the macadamia tree (Macadamia ternifolia), which belongs to the Proteaceae family. The oil is extracted from the kernels of the nuts, which contain over 75% oil by weight. The composition of macadamia oil can vary based on factors such as seed maturity, geographic location, and cultivation conditions .
Macadamia oil is classified as a vegetable oil and falls under the category of edible oils. It is primarily composed of triglycerides, with significant amounts of monounsaturated fats. Its fatty acid profile includes approximately 60% oleic acid, 19% palmitoleic acid, and smaller amounts of linoleic and alpha-linolenic acids .
The extraction of macadamia oil typically employs cold pressing or solvent extraction methods. Cold pressing involves mechanically pressing the seeds without heat, which helps retain the oil's nutrients and flavor. In contrast, solvent extraction uses organic solvents like hexane to dissolve the oil from the seeds, followed by evaporation to remove the solvent .
Technical Details:
The molecular structure of macadamia oil consists predominantly of triglycerides formed from glycerol and three fatty acids. The key fatty acids include:
The specific gravity of macadamia oil ranges from 0.900 to 0.920, with a flash point exceeding 300 °C (572 °F), indicating its stability during cooking processes .
Macadamia oil undergoes various chemical reactions depending on its application:
Technical Details:
The beneficial effects of macadamia oil are attributed to its rich fatty acid composition:
Research indicates that formulations containing macadamia oil significantly improve skin hydration and elasticity due to its emollient properties .
Macadamia ternifolia seed oil has diverse applications across various fields:
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